lithium;pyridine-2-sulfinate

Cross-Coupling Mechanistic Studies Palladium Catalysis

Lithium pyridine-2-sulfinate is a heteroaryl sulfinate salt utilized primarily as a nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions with (hetero)aryl halides. This class of reagent, pioneered by the Willis laboratory, was developed to address the long-standing challenges of instability, poor synthetic accessibility, and low reaction efficiency associated with the corresponding 2-pyridine boronic acids and boronate esters.

Molecular Formula C5H4LiNO2S
Molecular Weight 149.1 g/mol
Cat. No. B7953429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;pyridine-2-sulfinate
Molecular FormulaC5H4LiNO2S
Molecular Weight149.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=NC(=C1)S(=O)[O-]
InChIInChI=1S/C5H5NO2S.Li/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1
InChIKeyXKSDMAVIVGGBIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Pyridine-2-sulfinate: Procurement-Grade Sulfinate for Pd-Catalyzed Cross-Coupling


Lithium pyridine-2-sulfinate is a heteroaryl sulfinate salt utilized primarily as a nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions with (hetero)aryl halides [1]. This class of reagent, pioneered by the Willis laboratory, was developed to address the long-standing challenges of instability, poor synthetic accessibility, and low reaction efficiency associated with the corresponding 2-pyridine boronic acids and boronate esters [1]. The lithium salt variant provides a stable, solid reagent that circumvents the issues of protodeboronation and decomposition that plague traditional Suzuki-Miyaura coupling attempts on 2-pyridyl scaffolds [2].

Why Generic Sulfinate Substitution Fails: Lithium Pyridine-2-sulfinate vs. Sodium and Carbocyclic Analogs


In procurement, substituting lithium pyridine-2-sulfinate with a sodium pyridine-2-sulfinate or a generic carbocyclic sulfinate (e.g., sodium 4-methylbenzenesulfinate) based solely on the sulfinate functional group is a high-risk decision. Fundamental differences exist in solubility, reaction mechanism, and kinetic behavior. Mechanistic studies have established that pyridine-2-sulfinates follow a distinct catalytic cycle compared to carbocyclic sulfinates, featuring a different catalyst resting state (a chelated Pd(II) sulfinate complex post-transmetalation) and a different turnover-limiting step (loss of SO2) [1]. Furthermore, the lithium cation confers enhanced solubility in organic solvents relative to the sodium salt, which is a critical variable for achieving efficient cross-coupling under homogeneous conditions . Assuming interchangeability without verifying these parameters can lead to unexpected reaction failures, lower yields, or the need for extensive re-optimization.

Lithium Pyridine-2-sulfinate: Quantitative Differentiation Evidence for Sourcing Decisions


Mechanistic Divergence: Distinct Catalyst Resting State vs. Carbocyclic Sulfinates

A key differentiator for lithium pyridine-2-sulfinate is its unique mechanistic pathway in palladium-catalyzed desulfinative cross-coupling. A head-to-head kinetic and structural study directly comparing a pyridine-2-sulfinate with a carbocyclic sulfinate (sodium 4-methylbenzenesulfinate) established fundamentally different rate-determining steps [1]. For the carbocyclic sulfinate, transmetalation is turnover-limiting. In contrast, for the pyridine-2-sulfinate, the extrusion of SO2 from a chelated Pd(II) sulfinate complex is turnover-limiting, making this post-transmetalation complex the catalyst resting state [1]. This mechanistic divergence dictates that reaction optimization parameters (e.g., temperature, base loading) are not transferable between these two classes of sulfinate reagents.

Cross-Coupling Mechanistic Studies Palladium Catalysis

Overcoming 2-Pyridyl Boronate Failure: Enabling Unattainable Cross-Coupling Scope

The primary value proposition of pyridine-2-sulfinates is their ability to perform where 2-pyridine boronic acids/boronates fail. Industry surveys indicate that fewer than 8% of attempted reactions with pyridine-2-boronates achieve a yield of 20% or more, due to their extreme instability and propensity for protodeboronation [1]. In contrast, pyridine-2-sulfinates have been demonstrated as general nucleophilic coupling partners with an 'unrivalled scope and utility', enabling high-yielding cross-couplings with a wide range of aryl and heteroaryl halides, which are the benchmark electrophiles for such transformations [2]. This class-level advantage is a direct outcome of the sulfinate's superior stability and distinct mechanism.

Cross-Coupling Boronic Acid Alternative Medicinal Chemistry

Synthetic Accessibility: High-Yield One-Pot Preparation from 2-Bromopyridine

The lithium pyridine-2-sulfinate can be reliably synthesized on a preparative scale using a direct one-pot procedure. This involves the lithiation of 2-bromopyridine, followed by trapping with a sulfur dioxide-1-methylpyrrolidine (TIMSO) complex, which generates the target sulfinate salt in 80–85% yield . This high-yielding synthesis contrasts with the often challenging and low-yielding syntheses of the corresponding 2-pyridyl boronic acids and esters, which are plagued by instability during workup and purification [1]. The robust synthetic route provides a reliable supply chain advantage for the sulfinate over its boronate competitors.

Reagent Synthesis Lithiation Process Chemistry

Solubility and Counterion Effect: Lithium vs. Sodium Salt Performance

The choice of counterion for a sulfinate salt directly impacts its solubility and, consequently, its reactivity in homogeneous catalytic reactions. Lithium pyridine-2-sulfinate exhibits enhanced solubility in a range of organic solvents compared to its sodium counterpart, a property attributed to the lithium cation's stronger solvation and smaller ionic radius . This is a critical parameter in many cross-coupling protocols, which are performed in solvents like DMF, dioxane, or toluene. While a head-to-head yield comparison between the lithium and sodium salts under identical conditions is not available in the open literature, the established solubility difference is a recognized factor in selecting the optimal reagent for a given reaction medium .

Solubility Reagent Selection Counterion Effects

Defined Application Scenarios for Lithium Pyridine-2-sulfinate Based on Evidence


Enabling Synthesis of 2-Substituted Pyridine-Based Drug Candidates

This reagent is the preferred choice for medicinal chemistry programs targeting 2-substituted pyridine scaffolds that are inaccessible via traditional Suzuki-Miyaura coupling. Evidence shows that 2-pyridine boronates fail in >92% of cases to achieve a 20% yield [1]. In contrast, the corresponding sulfinates enable general cross-coupling, as demonstrated in the successful derivatization of drugs like varenicline (Chantix) and mepyramine (Anthisan) [2].

Process Development for Heteroaromatic Cross-Coupling at Scale

For process chemists, the mechanistic clarity provided by the comparative study [1] is invaluable. Knowing that the pyridine-2-sulfinate operates with a distinct rate-limiting step (SO2 loss) and catalyst resting state allows for rational optimization of temperature and base loading, rather than relying on empirical screening. The robust, high-yielding (80-85%) one-pot synthesis of the reagent itself [2] also supports scale-up and internal manufacturing.

Optimizing Reaction Solubility in Anhydrous Cross-Coupling Media

When a cross-coupling screen using a sodium sulfinate fails due to poor solubility or precipitation in the chosen organic solvent (e.g., DMF, dioxane), the procurement of the lithium salt is a data-driven next step. The documented enhanced solubility of the lithium counterion [1] can be the deciding factor between a successful, homogeneous reaction and a failed attempt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for lithium;pyridine-2-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.